molecular formula C14H23N3 B7986863 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

Cat. No.: B7986863
M. Wt: 233.35 g/mol
InChI Key: BXEJCZSUHCDQCG-CQSZACIVSA-N
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Description

The compound [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (hereafter referred to as Compound A) is a chiral amine derivative featuring a pyrrolidine core substituted with a benzyl-methyl-amine group and a 2-aminoethyl side chain. Key properties include:

  • Molecular weight: 233.36 g/mol .
  • InChIKey: BXEJCZSUHCDQCG-CQSZACIVSA-N .
  • Structural features: A five-membered pyrrolidine ring, a benzyl group, a methylamine substituent, and a 2-aminoethyl side chain .

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJCZSUHCDQCG-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Attachment of the Benzyl-Methyl-Amine Moiety: The final step involves the attachment of the benzyl-methyl-amine moiety through a reductive amination reaction.

Industrial Production Methods

Industrial production of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert imines or oximes back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl-methyl-amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH) are often employed.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Regeneration of the original amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies and as a precursor for the synthesis of biologically active molecules.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as a pharmacophore in drug design and development.

Industry

In the industrial sector, [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between Compound A and related compounds from the evidence:

Compound Name Core Ring Substituents/Functional Groups Molecular Weight (g/mol) Key Differences vs. Compound A Reference
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (Compound A) Pyrrolidine Benzyl, methylamine, 2-aminoethyl side chain 233.36 Reference compound
2-Amino-1-{3-[(benzyl-isopropyl-amino)methyl]-pyrrolidin-1-yl}-ethanone Pyrrolidine Benzyl-isopropylamine, 2-aminoethanone Not reported Ethanonyl group replaces ethylamine; isopropyl substituent
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine Piperidine Benzyl, methylamine, 2-aminoethyl side chain Not reported Six-membered piperidine ring vs. pyrrolidine
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine Piperidine Benzyl, methylamine, methyl group at C4 Not reported Additional methyl group at C4; 3R,4R stereochemistry
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine Pyrrolidine Benzyl, methylamine, 2-aminoethyl side chain 233.36 S-configuration vs. R-configuration
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridine, cyclopropylamine, methyl group 215.26 (HRMS) Heteroaromatic pyrazole/pyridine core
Key Observations:

Ring Size and Flexibility :

  • Pyrrolidine (five-membered) in Compound A confers rigidity, while piperidine derivatives (six-membered) offer greater conformational flexibility .
  • Pyrazole/pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit distinct electronic properties due to aromaticity .

Stereochemical Impact :

  • The S-enantiomer of Compound A () may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .

Pharmacological and Chemical Properties

  • Binding Interactions : The pyrrolidine/piperidine core is common in bioactive molecules targeting aminergic receptors (e.g., dopamine, serotonin). The R-configuration in Compound A may enhance selectivity for specific receptors .
  • Metabolic Stability: Ethylamine side chains (Compound A) could improve solubility compared to ethanone derivatives, which may undergo faster oxidation .
  • Safety Profile: Limited hazard data are available for Compound A, but similar amines often require handling precautions due to irritant properties .

Biological Activity

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine, a compound characterized by a pyrrolidine ring and an aminoethyl group, has garnered significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H23N3, with a molecular weight of approximately 251.38 g/mol. The compound features a unique substitution pattern that influences its biological activity.

The biological activity of this compound is primarily attributed to its interactions with G-protein-coupled receptors (GPCRs) and other molecular targets. Its structure allows it to bind to specific sites on these receptors, modulating their activity and influencing various biochemical pathways.

Key Mechanistic Insights:

  • Binding Affinity : The benzyl group attached to the nitrogen of the pyrrolidine ring is hypothesized to enhance binding affinity to specific receptors.
  • Biochemical Pathways : The modulation of receptor activity can lead to alterations in signaling pathways associated with neurotransmission and cellular responses.

Biological Activities

The compound has been investigated for several biological activities, including:

1. Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies indicate that this compound can inhibit the growth of various bacteria and fungi.

Microorganism MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150
Candida albicans100

These findings suggest that the compound's structural features contribute to its bioactivity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Recent studies have indicated potential anticancer properties of related pyrrolidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Cytotoxicity in Cancer Models

A study evaluated the cytotoxic effects of this compound against FaDu hypopharyngeal tumor cells. The results demonstrated a dose-dependent increase in cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against a panel of pathogenic bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

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